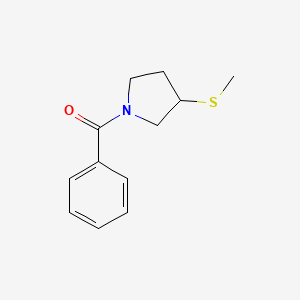

1-benzoyl-3-(methylsulfanyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-methylsulfanylpyrrolidin-1-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NOS/c1-15-11-7-8-13(9-11)12(14)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYXVKWIMCGBFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCN(C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of N Acylpyrrolidine Derivatives in Heterocyclic Chemistry

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry and natural product synthesis, prized for its three-dimensional structure and stereochemical richness. nih.govchemrxiv.org The introduction of an N-acyl group, such as a benzoyl moiety, profoundly influences the chemical and biological properties of the pyrrolidine ring. This acylation decreases the nucleophilicity of the nitrogen atom, enhancing the stability of the ring to certain reagents and reaction conditions. wikipedia.org

| Compound Class | Core Structure | Noted Biological Activity | Reference |

|---|---|---|---|

| Pyrrolidine-based Enzyme Inhibitors | N-Acyl-3-substituted-pyrrolidine | Potent inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) or prolyl oligopeptidase (POP). | nih.gov |

| Antiviral Agents | Functionalized N-Acylpyrrolidine | Serve as key intermediates in the synthesis of drugs targeting viral proteases or polymerases. | mdpi.com |

| Central Nervous System (CNS) Agents | N-Benzoylpyrrolidine Derivatives | Exhibit activity as ligands for various CNS receptors, including serotonin and dopamine receptors. | chemrxiv.org |

| Anticancer Compounds | Complex N-Acylpyrrolidines | Form the structural core of molecules designed to inhibit cancer-related targets like histone deacetylases (HDACs). | mdpi.com |

Strategic Importance of Methylsulfanyl Moieties in Chemical Transformations

The methylsulfanyl group (–SCH₃), also known as a methylthio group, is a highly versatile functional moiety in organic synthesis. As a thioether, it provides a nexus for a variety of chemical transformations that are crucial for molecular elaboration. researchgate.net Thioethers are important building blocks for creating antibacterial and antifungal agents. nih.gov

One of the most powerful applications of the methylsulfanyl group is its ability to undergo selective oxidation to form sulfoxides and sulfones. fiveable.me This transformation dramatically alters the electronic nature of the sulfur atom, converting it into a potent electron-withdrawing group and enabling its use in a range of subsequent reactions. For example, α-sulfonyl carbanions are excellent nucleophiles for carbon-carbon bond formation. Furthermore, sulfoxides can act as chiral auxiliaries or participate in thermal elimination reactions to introduce unsaturation.

The sulfur atom in the methylsulfanyl group can also act as a soft nucleophile or a coordinating atom for transition metals, facilitating unique catalytic processes. researchgate.net Its presence within a chiral scaffold like the pyrrolidine (B122466) ring opens avenues for its use in asymmetric synthesis, either as a directing group or as part of a bidentate ligand.

| Transformation | Reagents | Resulting Functional Group | Key Application | Reference |

|---|---|---|---|---|

| Oxidation | m-CPBA, H₂O₂, Oxone® | Sulfoxide (R-S(O)-R'), Sulfone (R-S(O)₂-R') | Activation for elimination reactions; creation of chiral auxiliaries; formation of sulfonyl carbanions. | fiveable.me |

| S-Alkylation | Alkyl halides (e.g., CH₃I) | Sulfonium Salt ([R-S(R')-R'']⁺) | Formation of ylides for epoxidation (Corey-Chaykovsky reaction); leaving group in substitution reactions. | researchgate.net |

| Metal Coordination | Palladium, Rhodium, Copper catalysts | Thioether-Metal Complex | Component of chiral ligands for asymmetric catalysis; directing group in C-H activation. | researchgate.net |

| Reductive Desulfurization | Raney Nickel | Alkane (C-H) | Removal of the sulfur atom after it has served its synthetic purpose. | taylorandfrancis.com |

Overview of Research Trajectories for 1 Benzoyl 3 Methylsulfanyl Pyrrolidine

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials amazonaws.com. For this compound, several logical disconnections can be proposed to devise potential synthetic routes.

The most apparent disconnections are at the amide and thioether bonds.

Amide Bond Disconnection (C-N): A disconnection of the bond between the benzoyl carbonyl carbon and the pyrrolidine nitrogen atom simplifies the target molecule into two key synthons: a benzoyl cation equivalent, such as benzoyl chloride, and 3-(methylsulfanyl)pyrrolidine. This suggests a final-step benzoylation of a pre-formed substituted pyrrolidine ring.

Thioether Bond Disconnection (C-S): Alternatively, disconnecting the bond between the C3 carbon of the pyrrolidine ring and the sulfur atom leads to a 1-benzoylpyrrolidine-3-yl cation equivalent and a methylthiolate anion (CH₃S⁻). This pathway implies the introduction of the methylsulfanyl group onto a pre-existing 1-benzoylpyrrolidine (B181117) scaffold equipped with a suitable leaving group at the C3 position, such as a tosylate or halide.

Pyrrolidine Ring Disconnection: A more fundamental disconnection involves breaking the C-N bonds of the pyrrolidine ring itself. This would lead to acyclic precursors that can be cyclized to form the five-membered ring, a common strategy in heterocyclic chemistry mdpi.com.

Direct Synthesis Approaches to this compound

Direct synthesis involves constructing the molecule by forming the core scaffold and then introducing the required functional groups in a sequential manner.

The formation of the pyrrolidine ring is a critical step in the synthesis of the target molecule. A variety of cyclization methods have been developed to construct this five-membered heterocycle. nih.gov

1,3-Dipolar Cycloaddition: This is a classic and powerful method for synthesizing five-membered heterocycles nih.gov. The reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) can generate highly substituted pyrrolidines. For the target molecule, an azomethine ylide could be generated from the condensation of an amino acid and an aldehyde, which then reacts with a dipolarophile containing a precursor to the methylsulfanyl group mdpi.com. The stereochemistry at positions 3 and 4 of the resulting pyrrolidine is determined by the geometry of the dipolarophile nih.gov.

Intramolecular Cyclization: Pyrrolidine rings can be effectively formed through the intramolecular cyclization of acyclic precursors mdpi.com. For instance, an acyclic amine containing a leaving group at a position four carbons away can undergo intramolecular nucleophilic substitution to close the ring. Another approach is the reductive amination of γ-keto esters or γ-dicarbonyl compounds.

Aza-Michael Cyclization: The intramolecular conjugate addition of an amine to an α,β-unsaturated system, known as the aza-Michael reaction, is another viable strategy. This method has been used to create various substituted pyrrolidines, sometimes with high enantioselectivity when employing chiral catalysts whiterose.ac.uk.

The table below summarizes key cyclization strategies applicable to pyrrolidine synthesis.

| Cyclization Method | Key Reactants | General Principle | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Azomethine Ylide + Alkene | [3+2] cycloaddition to form the five-membered ring. | nih.govmdpi.com |

| Intramolecular Aminocyclization | Acyclic amine with a distal leaving group | Nucleophilic attack by the nitrogen atom to displace a leaving group and form the ring. | mdpi.com |

| Aza-Michael Reaction | Amine and an α,β-unsaturated carbonyl/nitro compound | Intramolecular conjugate addition of the amine to the double bond. | whiterose.ac.uk |

| Radical Cyclization | Amino radical and a C=C double bond | Intramolecular attack of an amino radical on a double bond. |

The introduction of the benzoyl group at the N1 position of the pyrrolidine ring is typically achieved through N-acylation. This reaction involves treating the secondary amine of the pyrrolidine precursor with a benzoylating agent.

The most common method is the Schotten-Baumann reaction, which utilizes benzoyl chloride in the presence of an aqueous base like sodium hydroxide researchgate.net. Alternatively, the reaction can be performed in an organic solvent with a tertiary amine base, such as triethylamine (B128534) or pyridine, to scavenge the HCl byproduct mdpi.com. The choice of conditions can be critical to avoid side reactions and ensure high yields. For substrates sensitive to strong bases, milder conditions using coupling reagents or less reactive benzoylating agents like benzoic anhydride may be employed. A systematic evaluation of benzoylation conditions for LC-MS analysis has shown that the choice of base and method can significantly affect the derivatization efficiency for various functional groups nih.gov.

The incorporation of the methylsulfanyl (-SCH₃) group at the C3 position requires a precursor with a suitable functional group at that position. A common and effective strategy is the nucleophilic substitution of a leaving group by a sulfur-based nucleophile.

A practical approach starts with a commercially available precursor like 3-hydroxypyrrolidine. The hydroxyl group is a poor leaving group and must first be converted into a better one, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base. The resulting activated intermediate can then undergo an Sₙ2 reaction with a nucleophilic source of the methylthiol group, such as sodium thiomethoxide (NaSMe). This reaction displaces the leaving group to form the desired C-S bond, yielding the 3-(methylsulfanyl)pyrrolidine. This strategy allows for precise control over the position of the substituent.

Post-Synthetic Modification Strategies on Pyrrolidine Precursors

This approach focuses on utilizing a pre-formed, appropriately substituted pyrrolidine ring and performing the final modifications. This can be advantageous if the substituted pyrrolidine precursor is readily accessible.

Following the retrosynthetic analysis, a highly convergent route involves the synthesis of 3-(methylsulfanyl)pyrrolidine as a key intermediate, followed by its benzoylation. The synthesis of 3-(methylsulfanyl)pyrrolidine would likely proceed from a protected form of 3-hydroxypyrrolidine, as described in section 2.2.3. After the introduction of the methylsulfanyl group, any protecting groups (e.g., Boc, Cbz) on the nitrogen would be removed.

The final step is the N-benzoylation of the resulting 3-(methylsulfanyl)pyrrolidine. This is a standard acylation reaction, as detailed in section 2.2.2. The reaction would involve treating the pyrrolidine derivative with benzoyl chloride and a suitable base, such as triethylamine or pyridine, in an aprotic solvent like dichloromethane (B109758) or THF mdpi.comnih.gov. This method is generally efficient and provides a direct route to the final product from a key intermediate. The table below outlines typical conditions for N-benzoylation.

| Benzoylating Agent | Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| Benzoyl Chloride | Aqueous NaOH | Water/DCM (Biphasic) | Schotten-Baumann conditions, vigorous stirring at room temperature. | researchgate.net |

| Benzoyl Chloride | Triethylamine (Et₃N) | Dichloromethane (DCM) | Stirring at 0 °C to room temperature. | mdpi.com |

| Benzoyl Chloride | Pyridine | Pyridine or DCM | Can act as both base and catalyst. Stirring at room temperature. | nih.gov |

| Benzoic Anhydride | DMAP (catalyst) | Dichloromethane (DCM) | Milder conditions, suitable for sensitive substrates. |

Sulfanylation of Pyrrolidine Intermediates

The introduction of a methylsulfanyl group at the C-3 position of the pyrrolidine ring is a key step in the synthesis of this compound. A common and effective method for this transformation is the sulfanylation of a corresponding 3-hydroxypyrrolidine intermediate. The Mitsunobu reaction is a particularly powerful tool for this purpose, as it allows for the conversion of primary and secondary alcohols into a wide range of functional groups, including thioethers, with clean inversion of stereochemistry.

The reaction typically involves activating the hydroxyl group of an N-protected 3-hydroxypyrrolidine with a combination of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This in situ activation forms a good leaving group that is subsequently displaced by a sulfur nucleophile. For the synthesis of this compound, methanethiol (CH₃SH) or its corresponding thiolate salt would serve as the nucleophile.

The general mechanism proceeds through the formation of a phosphonium intermediate between triphenylphosphine and DEAD, which then activates the alcohol. The subsequent Sₙ2 substitution by the methylthiolate nucleophile results in the desired 3-(methylsulfanyl)pyrrolidine derivative with an inverted stereocenter at C-3. This stereochemical outcome is a significant advantage of the Mitsunobu reaction, especially in the context of synthesizing enantiomerically pure compounds.

| Starting Material | Reagents | Nucleophile | Solvent | Product | Key Feature |

|---|---|---|---|---|---|

| N-Benzoyl-3-hydroxypyrrolidine | PPh₃, DEAD/DIAD | CH₃SH | THF, Toluene | This compound | Inversion of stereochemistry |

Enantioselective Synthesis and Chiral Control of Pyrrolidine Derivatives

Achieving enantiocontrol in the synthesis of substituted pyrrolidines is crucial for their application in medicinal chemistry and as chiral ligands or catalysts. Several strategies have been developed to produce enantiomerically enriched pyrrolidine derivatives.

Asymmetric catalysis offers a direct and efficient route to chiral pyrrolidines. The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is one of the most powerful methods for constructing the pyrrolidine ring. The use of chiral catalysts, typically metal complexes or organocatalysts, can induce high levels of enantioselectivity in this transformation.

For instance, a chiral silver catalyst can be employed in the reaction of an imino ester (as an azomethine ylide precursor) with an alkene dipolarophile. This approach can generate highly substituted pyrrolidines with multiple stereocenters in a single step. Organocatalytic approaches, using chiral amines or squaramides derived from cinchona alkaloids, have also proven effective in promoting asymmetric [3+2] cycloadditions, yielding products with high enantio- and diastereoselectivities. rsc.orgnih.gov The choice of catalyst, solvent, and reaction conditions is critical for achieving the desired stereochemical outcome. nih.gov

| Reaction Type | Catalyst Type | Example Catalyst | Key Advantage |

|---|---|---|---|

| [3+2] Cycloaddition | Chiral Metal Complex | Silver-based catalysts | High efficiency for constructing polysubstituted pyrrolidines |

| [3+2] Cycloaddition | Organocatalyst | Cinchona alkaloid-derived squaramide | Metal-free, high enantio- and diastereoselectivity |

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical course of a reaction. wikipedia.org Once the desired stereocenter is set, the auxiliary can be removed. This strategy is widely used in asymmetric synthesis.

In the context of pyrrolidine synthesis, a chiral auxiliary can be attached to the nitrogen atom or to a substituent of the acyclic precursor. For example, pseudoephedrine can be used as a chiral auxiliary. wikipedia.org When attached as an amide, it can direct the diastereoselective alkylation or other modifications of the precursor chain before the cyclization step to form the pyrrolidine ring. Evans oxazolidinones are another class of powerful chiral auxiliaries that can be employed to control the stereochemistry of reactions, such as aldol additions, that can be used to build the acyclic precursor to the pyrrolidine. wikipedia.org The choice of auxiliary and the specific reaction sequence determine the configuration of the final product.

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in one enantiomer reacting faster, leaving the other enantiomer in excess.

For the synthesis of chiral 3-substituted pyrrolidines, a racemic mixture of a suitable precursor, such as N-benzoyl-3-hydroxypyrrolidine, could be subjected to enzymatic kinetic resolution. mdpi.com For example, a lipase (B570770) could selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted enantiomerically enriched alcohol. This method is particularly effective for producing optically active alcohols, which can then be converted to the desired 3-(methylsulfanyl) derivative with inversion of configuration using the Mitsunobu reaction.

Dynamic kinetic resolution (DKR) is an advancement of this technique where the less reactive enantiomer is continuously racemized in situ. wikipedia.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. wikipedia.org

| Technique | Principle | Example Application | Maximum Yield of One Enantiomer |

|---|---|---|---|

| Kinetic Resolution | Different reaction rates of enantiomers with a chiral catalyst/reagent. wikipedia.org | Enzymatic acylation of a racemic alcohol. mdpi.com | 50% |

| Dynamic Kinetic Resolution (DKR) | Kinetic resolution combined with in situ racemization of the slower-reacting enantiomer. wikipedia.org | Enzymatic acylation with a racemization catalyst. | 100% (theoretical) wikipedia.org |

Multicomponent Reaction Approaches to Pyrrolidine Frameworks

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials. nih.gov MCRs are highly efficient and atom-economical, making them attractive for the synthesis of complex molecules like substituted pyrrolidines.

The synthesis of pyrrolidine frameworks can be achieved through various MCRs. For example, a three-component reaction involving an aldehyde, an amine, and a dipolarophile can lead to the formation of a substituted pyrrolidine ring in one pot. organic-chemistry.org Ytterbium triflate (Yb(OTf)₃) has been shown to catalyze the reaction of aldehydes, amines, and 1,1-cyclopropanediesters to yield pyrrolidines with good diastereoselectivity. organic-chemistry.org Asymmetric versions of these MCRs have also been developed, employing chiral catalysts or reactants to induce enantioselectivity. nih.gov These methods provide a rapid and diversity-oriented approach to libraries of substituted pyrrolidines.

Reactivity of the Pyrrolidine Ring System

The saturated pyrrolidine core of the molecule is a focal point for transformations that can alter the fundamental structure of the heterocycle. These reactions include sophisticated skeletal editing techniques and substitutions at the C3 position.

Ring-Opening Reactions and Skeletal Editing

The pyrrolidine ring, while generally stable, can undergo strategic C-N or C-C bond cleavage under specific catalytic conditions, a process known as skeletal editing. This modern synthetic approach allows for the transformation of the five-membered ring into other valuable scaffolds. acs.org

Recent advancements have demonstrated several skeletal editing strategies applicable to pyrrolidines:

Nitrogen-Atom Insertion: A method has been developed to directly insert a nitrogen atom into pyrrolidine rings using reagents like O-diphenylphosphinyl hydroxylamine. nih.govsynthesisspotlight.comresearchgate.net This converts the pyrrolidine framework into a tetrahydropyridazine, offering a pathway to nitrogen-rich heterocycles that are valuable in medicinal chemistry. nih.govsynthesisspotlight.com Applied to this compound, this could theoretically yield a substituted tetrahydropyridazine.

Nitrogen Deletion (Ring Contraction): Conversely, the nitrogen atom of the pyrrolidine ring can be extruded to induce a ring contraction. This transformation, mediated by an in-situ generated iodonitrene, proceeds through a 1,1-diazene intermediate, which then expels nitrogen gas to form a 1,4-biradical that collapses into a cyclobutane. acs.orgthieme-connect.com This stereoselective method could potentially convert this compound into a complex polysubstituted cyclobutane. thieme-connect.com

C-N Bond Cleavage: The unstrained C-N bonds of N-acyl pyrrolidines can be cleaved using a combination of Lewis acids and photoredox catalysis. researchgate.netnih.gov This deconstructive functionalization opens the ring to produce linear amine derivatives, which can then undergo further transformations, such as intermolecular radical addition to alkenes. nih.govresearchgate.net This approach provides a route to expand the chemical space from a cyclic precursor to diverse acyclic structures. nih.gov

These skeletal editing techniques highlight the versatility of the pyrrolidine core, allowing it to serve as a template for the synthesis of entirely different molecular architectures. acs.org

Nucleophilic Substitution Reactions

The 3-position of the pyrrolidine ring, bearing a methylsulfanyl group, is a potential site for nucleophilic substitution. Direct displacement of the methylsulfanyl group is generally difficult as sulfide is a poor leaving group. However, its reactivity can be enhanced through activation.

A plausible mechanism for substitution at the C3 position involves the sulfur atom acting as a nucleophile itself, followed by subsequent displacement. For instance, the sulfur can be alkylated (e.g., with methyl iodide) to form a sulfonium salt. This transforms the methylsulfanyl moiety into an excellent leaving group (dimethyl sulfide). The resulting electrophilic C3 center becomes susceptible to attack by a wide range of nucleophiles (Nu⁻), as depicted in the theoretical reaction scheme below.

Table 1: Proposed Nucleophilic Substitution Pathway

| Step | Description |

|---|---|

| 1. Activation | The sulfur atom of the methylsulfanyl group is methylated by an alkylating agent (e.g., CH₃I) to form a positively charged dimethylsulfonium intermediate. |

| 2. Nucleophilic Attack | A nucleophile (Nu⁻) attacks the electrophilic carbon at the 3-position of the pyrrolidine ring. |

| 3. Displacement | The attack results in the displacement of the neutral dimethyl sulfide molecule, a good leaving group, forming the 3-substituted pyrrolidine product. |

This two-step sequence is a standard strategy for achieving substitution at a carbon atom bearing a sulfide group. While direct experimental data on this compound is limited, studies on other heterocyclic systems demonstrate the feasibility of nucleophilic substitutions involving sulfur-containing moieties. mdpi.com Computational studies on nucleophilic aromatic substitution (SNAr) reactions where pyrrolidine acts as the nucleophile confirm its capacity to participate in such transformations, though the mechanism is different from substitution on the saturated ring itself. nih.govresearchgate.net

Electrophilic Aromatic Substitution on the Benzoyl Moiety

The benzoyl group features an aromatic ring that can undergo electrophilic aromatic substitution (EAS). However, the reactivity of this ring is significantly influenced by the attached carbonyl group. The carbonyl acts as a powerful deactivating group due to its electron-withdrawing nature (both by induction and resonance), making the aromatic ring less nucleophilic and thus less reactive towards electrophiles compared to benzene. youtube.com

Key characteristics of EAS on the benzoyl moiety include:

Deactivation: The rate of substitution is much slower than that of benzene, typically requiring harsher reaction conditions (e.g., higher temperatures, stronger catalysts).

Meta-Direction: The carbonyl group directs incoming electrophiles to the meta positions (C3' and C5' of the phenyl ring). This is because the resonance structures of the sigma complex intermediate show that placing the positive charge at the ortho or para positions is highly destabilized by the adjacent, partially positive carbonyl carbon. The meta position avoids this unfavorable arrangement.

Typical EAS reactions like nitration, halogenation, and Friedel-Crafts acylation would be expected to yield the corresponding meta-substituted products, albeit likely in modest yields due to the strong deactivation. The N-pyrrolidinylcarbonyl portion of the molecule is electronically isolated from the phenyl ring and has a negligible directing effect.

Transformations Involving the Benzoyl Group

The benzoyl group not only serves as a site for aromatic substitution but also contains a reactive amide bond and a carbonyl group, each with its own distinct chemistry.

Amide Bond Rotational Barriers and Dynamics

The C-N bond between the benzoyl carbonyl and the pyrrolidine nitrogen has significant double-bond character due to resonance delocalization of the nitrogen's lone pair of electrons into the carbonyl π-system. nanalysis.comsemanticscholar.org This restricted rotation creates a significant energy barrier, leading to the existence of distinct conformers (rotamers) that can often be observed by dynamic NMR (DNMR) spectroscopy at lower temperatures. nanalysis.com

Variable-temperature NMR studies on N-benzoyl pyrrolidine and related derivatives have quantified the free energy of activation (ΔG‡) for this rotational process. These studies reveal how electronic and steric factors influence the rotational barrier. For instance, electron-withdrawing groups on the para-position of the benzoyl ring tend to increase the rotational barrier, while electron-donating groups decrease it. researchgate.net Increasing the steric bulk around the nitrogen, for example by replacing the pyrrolidine with a piperidine ring, can destabilize the planar ground state and thus lower the rotational barrier. researchgate.net

Table 2: Rotational Energy Barriers (ΔG‡) for N-Benzoyl Heterocycles

| Compound | Substituent (para) | Ring System | ΔG‡ (kJ/mol) |

|---|---|---|---|

| 1 | -H | Pyrrolidine | 65.2 |

| 2 | -Cl | Pyrrolidine | 60.6 |

| 3 | -OCH₃ | Pyrrolidine | 58.8 |

| 4 | -Cl | Piperidine | 60.1 |

| 5 | -OCH₃ | Piperidine | 57.1 |

Data sourced from dynamic NMR studies on N-benzoyl derivatives. researchgate.net

The data indicates that a para-methoxy group (electron-donating) lowers the barrier compared to the unsubstituted compound, while a para-chloro group (electron-withdrawing by induction) also shows a lower barrier in this specific study, contrary to general expectations, suggesting a complex interplay of effects. researchgate.net The lower barriers for the piperidine derivatives compared to their pyrrolidine counterparts highlight the influence of steric hindrance on the amide ground state. researchgate.net

Functional Group Interconversions on the Benzoyl Ring

The carbonyl group and the aromatic ring of the benzoyl moiety are amenable to various functional group interconversions beyond EAS.

Carbonyl Reduction: The ketone of the benzoyl group can be selectively reduced. Treatment with mild reducing agents like sodium borohydride (NaBH₄) would convert the carbonyl into a secondary alcohol, yielding (3-(methylsulfanyl)pyrrolidin-1-yl)(phenyl)methanol. More forceful reduction conditions, such as the Wolff-Kishner (hydrazine, base, heat) or Clemmensen (zinc amalgam, acid) reductions, would completely remove the carbonyl oxygen to afford the corresponding methylene group, resulting in 1-benzyl-3-(methylsulfanyl)pyrrolidine.

Transformations of Ring Substituents: Functional groups installed on the aromatic ring via EAS can be further modified. For example, a nitro group introduced at the meta position can be readily reduced to an amino group using reagents like H₂/Pd-C, SnCl₂, or Fe/HCl. This amine can then serve as a handle for a vast array of subsequent reactions, such as diazotization or acylation, enabling the synthesis of a diverse library of derivatives. Such transformations are standard in synthetic chemistry for modifying aromatic systems. vanderbilt.edu

Chemical Behavior of the Methylsulfanyl Substituent

The sulfur atom of the methylsulfanyl group is a key reactive center in this compound, susceptible to both oxidation and nucleophilic attack.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in the methylsulfanyl group of this compound can be readily oxidized to form the corresponding sulfoxide and sulfone. The degree of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

Common oxidizing agents for the conversion of sulfides to sulfoxides include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. The reaction with m-CPBA is typically carried out in a chlorinated solvent such as dichloromethane at or below room temperature to favor the formation of the sulfoxide. Over-oxidation to the sulfone can occur with excess m-CPBA or at elevated temperatures. Hydrogen peroxide, often in the presence of a catalyst, offers a greener alternative for this transformation.

Further oxidation of the sulfoxide to the sulfone requires stronger oxidizing conditions, such as using an excess of m-CPBA or employing other potent oxidizing agents like potassium permanganate or Oxone®. The resulting sulfone is a stable and versatile intermediate for further synthetic manipulations.

Table 1: Oxidation of this compound

| Product | Oxidizing Agent | Typical Conditions |

|---|---|---|

| 1-Benzoyl-3-(methylsulfinyl)pyrrolidine | m-CPBA (1 equiv.) | Dichloromethane, 0 °C to rt |

| 1-Benzoyl-3-(methylsulfonyl)pyrrolidine | m-CPBA (>2 equiv.) | Dichloromethane, rt |

| 1-Benzoyl-3-(methylsulfonyl)pyrrolidine | Hydrogen Peroxide | Acetic acid, rt |

Nucleophilic Displacement of Sulfur

The methylsulfanyl group can act as a leaving group in nucleophilic substitution reactions, particularly after its conversion to a more labile sulfonium salt or sulfoxide. The direct displacement of the methylsulfanyl group by a nucleophile is generally difficult due to its poor leaving group ability.

Activation of the sulfur is typically required. For instance, alkylation of the sulfur atom with an alkyl halide (e.g., methyl iodide) forms a sulfonium salt, which is a much better leaving group. Subsequent reaction with a nucleophile can then lead to the displacement of the dimethyl sulfide group.

Alternatively, the corresponding sulfoxide, 1-benzoyl-3-(methylsulfinyl)pyrrolidine, can undergo a Pummerer-type rearrangement in the presence of an activating agent like acetic anhydride. This reaction generates an electrophilic thionium ion intermediate, which can be trapped by nucleophiles, leading to the introduction of a new functional group at the C-3 position.

Intermolecular and Intramolecular Reaction Pathways

The pyrrolidine scaffold of this compound provides a framework for various intermolecular and intramolecular reactions. The reactivity is influenced by the nature of the N-benzoyl group and the substituent at the C-3 position.

Intermolecular reactions often involve the pyrrolidine nitrogen after deprotection of the benzoyl group. The resulting secondary amine can participate in a wide range of reactions, including alkylation, acylation, and condensation reactions.

Intramolecular reactions can be designed to form bicyclic or spirocyclic systems. For instance, if a suitable functional group is introduced elsewhere on the molecule, it can react with the C-3 position or the nitrogen atom. For example, the presence of a nucleophilic group on a side chain attached to the nitrogen could potentially lead to an intramolecular cyclization onto the C-3 position, especially if the methylsulfanyl group is activated.

Derivatization and Functionalization Strategies

The this compound core can be modified at several positions to generate a library of derivatives with diverse functionalities.

Functionalization at the Nitrogen Atom:

Deprotection: The benzoyl group can be removed under hydrolytic conditions (acidic or basic) to yield 3-(methylsulfanyl)pyrrolidine.

N-Alkylation/N-Arylation: The deprotected nitrogen can be functionalized with various alkyl or aryl groups through standard alkylation or arylation protocols.

N-Acylation: Reaction with different acylating agents (e.g., acid chlorides, anhydrides) can introduce a variety of acyl groups.

Functionalization at the C-3 Position:

Via Nucleophilic Displacement: As discussed in section 3.3.2, the methylsulfanyl group can be replaced by other functional groups after activation. This allows for the introduction of carbon, nitrogen, oxygen, or halogen nucleophiles.

Via the Sulfone: The corresponding sulfone, 1-benzoyl-3-(methylsulfonyl)pyrrolidine, can be a versatile intermediate. The sulfonyl group can activate the adjacent C-H bonds, facilitating deprotonation and subsequent reaction with electrophiles.

Functionalization of the Pyrrolidine Ring:

The pyrrolidine ring itself can be further functionalized, for example, through C-H activation methods, although this is often less selective.

Table 2: Derivatization Strategies for this compound

| Position | Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|---|

| Nitrogen | Deprotection | HCl or NaOH | Secondary Amine |

| Nitrogen | N-Alkylation | Alkyl halide, Base | Tertiary Amine |

| Nitrogen | N-Acylation | Acyl chloride, Base | Amide |

| C-3 | Nucleophilic Substitution (via sulfonium salt) | 1. MeI; 2. Nu- | Varies with Nucleophile (e.g., -CN, -OR, -NR2) |

| C-3 | Pummerer Rearrangement (from sulfoxide) | Acetic anhydride, Nu- | Varies with Nucleophile (e.g., -OAc) |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

For 1-benzoyl-3-(methylsulfanyl)pyrrolidine, ¹H and ¹³C NMR spectra would provide the foundational data for structural confirmation.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the benzoyl group protons and the pyrrolidine (B122466) ring protons. The aromatic protons of the benzoyl group would typically appear in the downfield region (δ 7.0-8.0 ppm). The protons on the pyrrolidine ring would be found in the more upfield region. The proton at C3, being attached to the carbon bearing the methylsulfanyl group, would likely be a multiplet. The methyl protons of the methylsulfanyl (-SCH₃) group would present as a sharp singlet, typically in the range of δ 2.0-2.5 ppm. The diastereotopic protons on the pyrrolidine ring would exhibit complex splitting patterns due to geminal and vicinal coupling.

¹³C NMR Spectroscopy : The carbon NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the benzoyl group is expected to have a chemical shift in the range of δ 165-175 ppm. The aromatic carbons would appear between δ 125-140 ppm. The carbons of the pyrrolidine ring would be observed in the upfield region, with the C3 carbon bonded to the sulfur atom showing a characteristic shift. The methyl carbon of the -SCH₃ group would likely appear at approximately δ 15-25 ppm.

Advanced techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for unambiguously assigning all proton and carbon signals and confirming the connectivity between the benzoyl group, the pyrrolidine ring, and the methylsulfanyl substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Benzoyl Aromatic-H | 7.0 - 8.0 | Multiplet |

| Pyrrolidine-H (C2, C5) | 3.0 - 4.0 | Multiplet |

| Pyrrolidine-H (C3) | 2.5 - 3.5 | Multiplet |

| Pyrrolidine-H (C4) | 1.8 - 2.8 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 175 |

| Benzoyl Aromatic-C | 125 - 140 |

| Pyrrolidine-C (C2, C5) | 45 - 60 |

| Pyrrolidine-C (C3) | 30 - 45 |

| Pyrrolidine-C (C4) | 20 - 35 |

The amide bond in this compound has partial double bond character, which restricts rotation around the C-N bond. This phenomenon can lead to the existence of two distinct rotational isomers (rotamers) at room temperature, which may be observable by NMR spectroscopy. Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, are used to investigate such conformational dynamics. researchgate.netsharif.edu

At low temperatures, the rotation is slow on the NMR timescale, and separate signals for each rotamer might be observed. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the signals for the two rotamers broaden and merge into a single averaged signal. By analyzing the spectra at different temperatures, it is possible to calculate the energy barrier (Gibbs free energy of activation, ΔG‡) for the rotational process. For N-benzoyl pyrrolidine derivatives, these barriers are typically in the range that allows for study by DNMR. researchgate.netsharif.edu The substitution at the 3-position of the pyrrolidine ring with a methylsulfanyl group could influence this rotational barrier.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₁₂H₁₅NOS), the exact mass would be calculated and confirmed by high-resolution mass spectrometry (HRMS).

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely be dominated by cleavages characteristic of N-acylpyrrolidines and sulfides. Expected fragmentation pathways would include:

Alpha-cleavage adjacent to the nitrogen atom, leading to the loss of fragments from the pyrrolidine ring.

Cleavage of the amide bond , generating a benzoyl cation (m/z 105) which is often a prominent peak.

Fragmentation of the pyrrolidine ring , potentially involving the loss of the methylsulfanyl group or related fragments. The presence of the sulfur atom would also lead to characteristic fragmentation patterns.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands:

A strong absorption band around 1630-1680 cm⁻¹ corresponding to the C=O stretching vibration of the tertiary amide (the benzoyl group).

Absorption bands in the region of 1400-1600 cm⁻¹ due to C=C stretching vibrations within the aromatic ring.

C-H stretching vibrations for the aromatic ring would appear above 3000 cm⁻¹ , while those for the aliphatic pyrrolidine ring and methyl group would be just below 3000 cm⁻¹ .

A C-N stretching vibration for the amide is expected around 1250-1350 cm⁻¹ . The presence of the C-S bond would result in weak absorptions in the fingerprint region, typically between 600-800 cm⁻¹ .

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Should this compound be obtained as a suitable single crystal, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

This method would confirm the connectivity of the atoms and reveal the preferred conformation of the molecule in the crystal lattice. Furthermore, if the compound is chiral (which the 3-substituted pyrrolidine is), X-ray crystallography of a single enantiomer or a derivative with a known chiral auxiliary is the definitive method for determining its absolute configuration (R or S).

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives

Since this compound possesses a chiral center at the C3 position of the pyrrolidine ring, it is an optically active compound. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), measure the differential absorption of left and right circularly polarized light.

Computational Chemistry and Molecular Modeling of 1 Benzoyl 3 Methylsulfanyl Pyrrolidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular attributes with high accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. nih.govresearchgate.net Key aspects of 1-benzoyl-3-(methylsulfanyl)pyrrolidine that can be elucidated using DFT include its Frontier Molecular Orbitals (FMOs), global reactivity descriptors, and Molecular Electrostatic Potential (MEP).

The FMOs—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity. researchgate.net

Global reactivity descriptors provide a quantitative measure of a molecule's stability and reactivity. mdpi.com These are calculated from the energies of the HOMO and LUMO. The Molecular Electrostatic Potential (MEP) map is another useful tool, which illustrates the charge distribution across the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net

| Parameter | Formula | Description |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | (IP + EA) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity of a species to accept electrons. |

The three-dimensional structure of this compound is not static. The pyrrolidine (B122466) ring, being a five-membered saturated heterocycle, is non-planar and can adopt several low-energy conformations, often referred to as "puckered" or "envelope" and "twist" forms. nih.gov Energy minimization calculations are performed to identify the most stable three-dimensional arrangement of the atoms, known as the global minimum energy conformer. researchgate.net

| Conformer | Pyrrolidine Ring Pucker | Substituent Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|---|

| 1 | Cγ-exo | Equatorial | 0.00 | 75.3 |

| 2 | Cγ-endo | Equatorial | 1.20 | 12.4 |

| 3 | Cγ-exo | Axial | 2.80 | 1.5 |

| 4 | Cγ-endo | Axial | 2.10 | 3.8 |

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While quantum calculations provide insight into static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. frontiersin.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the molecule behaves in a simulated environment (e.g., in a solvent like water). acs.orgmdpi.com

For this compound, MD simulations can be used to explore its conformational flexibility, showing transitions between different puckered states of the pyrrolidine ring and rotation around the amide bond. nih.gov This provides a more realistic picture of the molecule's structural landscape than static models alone. Furthermore, MD is invaluable for studying intermolecular interactions, such as the formation of hydrogen bonds with solvent molecules or the binding mode within a protein's active site. frontiersin.orgresearchgate.net Analysis of the simulation trajectory can reveal stable interactions and the dynamic stability of the molecule in complex environments. nih.gov

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. nih.gov For this compound, this could involve studying its synthesis or its reactions with other chemical species. Using DFT, the entire reaction pathway from reactants to products can be mapped on a potential energy surface. nih.gov

This involves locating and characterizing the structures of all intermediates and, crucially, the transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation barrier. According to Transition State Theory (TST), the height of this energy barrier is directly related to the rate of the reaction. nih.gov By calculating the Gibbs free energy of activation (ΔG‡), computational chemists can predict reaction rates and determine the most favorable mechanistic pathway among several possibilities. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical methods can accurately predict various spectroscopic properties, providing a powerful means to validate computational models and interpret experimental data. nih.gov For this compound, DFT calculations can be used to compute NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. nih.govresearchgate.net

The calculated spectra can be compared directly with those obtained experimentally. A good agreement between the theoretical and experimental data confirms that the computed minimum-energy structure is a reliable representation of the actual molecule. chemjournal.kz This correlative approach is particularly useful for assigning complex spectra and for confirming the stereochemistry and conformation of the molecule in solution. researchgate.netresearchgate.net

| Spectroscopic Parameter | Experimental Value | Calculated Value (DFT/B3LYP) | Deviation |

|---|---|---|---|

| ¹H NMR (Pyrrolidine Hα, ppm) | 3.85 | 3.91 | +0.06 |

| ¹³C NMR (Carbonyl C, ppm) | 169.5 | 170.2 | +0.7 |

| IR Frequency (C=O stretch, cm⁻¹) | 1635 | 1642 | +7 |

| UV-Vis λmax (nm) | 242 | 245 | +3 |

In Silico Assessment of Chiral Recognition and Enantioselectivity

The carbon atom at the 3-position of the pyrrolidine ring in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers (R and S). These enantiomers can exhibit different biological activities due to their differential interactions with chiral biological macromolecules like proteins and enzymes.

In silico methods, particularly molecular docking, are used to assess this chiral recognition. nih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov By docking both the R- and S-enantiomers of this compound into the active site of a target protein, researchers can compare their binding modes and calculate their binding affinities. nih.gov Differences in binding energy and intermolecular interactions (like hydrogen bonds or hydrophobic contacts) between the two enantiomers can explain and predict enantioselectivity, providing a rationale for why one enantiomer may be a more potent drug than the other. researchgate.netrsc.org

Applications in Advanced Organic Synthesis and Methodological Development

Role as a Synthetic Intermediate for Complex Molecules

The pyrrolidine (B122466) ring is a fundamental structural motif in a vast array of natural products and pharmacologically active compounds, often serving as a crucial chiral building block in their synthesis. In many synthetic routes, substituted pyrrolidines are employed as intermediates, leveraging their stereochemistry and functional group handles for further elaboration into more complex molecular architectures.

However, a detailed review of scientific literature does not yield specific examples where 1-benzoyl-3-(methylsulfanyl)pyrrolidine is explicitly used as a synthetic intermediate for the construction of complex molecules. While its structure, featuring a benzoyl-protected nitrogen and a methylsulfanyl group, presents potential for functional group manipulation, its direct application in the total synthesis of intricate natural products or advanced pharmaceutical agents has not been reported in peer-reviewed publications. The general utility of the pyrrolidine scaffold suggests that this compound could theoretically serve as an intermediate, but specific instances of such use are not documented.

Utilization in Catalyst or Ligand Design

Chiral pyrrolidine derivatives are cornerstones in the field of asymmetric catalysis, frequently forming the backbone of highly effective ligands for a variety of metal-catalyzed reactions. The rigidity of the five-membered ring and the stereocenters it can contain are pivotal for inducing enantioselectivity. Proline and its derivatives, for instance, are classic examples of pyrrolidine-based organocatalysts and ligand precursors.

Despite the prevalence of the pyrrolidine scaffold in catalyst and ligand design, there is no specific information available in the scientific literature describing the use of this compound for these purposes. The design of effective catalysts and ligands often requires specific electronic and steric properties, and it appears that this particular compound has not been explored or reported in this context.

Development of Novel Reaction Methodologies Involving Pyrrolidine Cores

The development of new synthetic methods is crucial for advancing organic chemistry, and reactions that construct or functionalize the pyrrolidine core are of significant interest. One of the most powerful methods for synthesizing substituted pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. This approach allows for the rapid assembly of the pyrrolidine ring with a high degree of stereocontrol.

While there is extensive research on novel reaction methodologies to create and modify pyrrolidine rings, there are no specific studies that feature this compound as a substrate or product in the development of such methods. Research in this area tends to focus on more broadly applicable substrates or on the synthesis of pyrrolidine scaffolds with different substitution patterns.

Strategies for Scaffold Editing and Molecular Diversification

Scaffold editing and molecular diversification are important strategies in medicinal chemistry for exploring chemical space and optimizing the properties of lead compounds. These techniques involve making precise modifications to a core molecular structure to generate a library of analogues. The pyrrolidine scaffold is often a target for such diversification efforts due to its frequent appearance in bioactive molecules.

There is no available research that specifically details the use of this compound in scaffold editing or molecular diversification strategies. Such studies would typically involve the selective modification of the benzoyl, methylsulfanyl, or pyrrolidine core moieties to create new derivatives for biological screening. The absence of such reports suggests that this compound has not been a focus of diversification efforts in drug discovery programs.

Q & A

Q. What are the key synthetic strategies for preparing 1-benzoyl-3-(methylsulfanyl)pyrrolidine, and how is reaction progress monitored?

- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, reacting a pyrrolidine precursor (e.g., 3-(methylsulfanyl)pyrrolidine) with benzoyl chloride in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Reaction progress is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane solvent systems or ¹H NMR to track the disappearance of starting materials. Post-reaction, the product is extracted with ethyl acetate, washed with brine, and purified via column chromatography .

Q. Which analytical techniques are essential for structural characterization of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm substituent positions and stereochemistry (e.g., methylsulfanyl and benzoyl groups). For example, the methylsulfanyl group typically appears as a singlet near δ 2.1–2.3 ppm in ¹H NMR .

- HPLC-MS : To verify purity and molecular weight.

- X-ray crystallography : For absolute stereochemical determination, particularly if the compound crystallizes in a chiral space group (e.g., P2₁2₁2₁) .

Advanced Research Questions

Q. How does the methylsulfanyl group at the 3-position influence the compound's structure-activity relationships (SAR) in pharmacological studies?

- Methodological Answer : The methylsulfanyl group is electron-donating, which may enhance binding affinity to biological targets (e.g., enzymes or receptors). Computational studies like CoMFA/CoMSIA can map electrostatic and steric contributions of this group. For example, electron-donating groups at the pyrrolidine 3-position improve inhibitory activity against targets like dipeptidyl peptidase-IV (DPP-4), as seen in analogous pyrrolidine derivatives .

Q. What strategies optimize reaction conditions for synthesizing derivatives with improved solubility or stability?

- Methodological Answer :

- Salt formation : Converting the free base to a hydrochloride salt (e.g., using HCl in diethyl ether) enhances water solubility .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve reaction homogeneity for substitutions, while low temperatures (0–5°C) minimize side reactions .

- Microwave-assisted synthesis : Reduces reaction time for multi-step pathways (e.g., from 20 hours to 1–2 hours) .

Q. How can enantiomers of this compound be resolved, and what chiral analysis methods are recommended?

- Methodological Answer :

- Chiral resolution : Use tartaric acid derivatives (e.g., L-(+)-tartaric acid) to form diastereomeric salts, which are separated via recrystallization .

- Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to determine enantiomeric excess (ee).

- Circular dichroism (CD) : To confirm absolute configuration post-resolution .

Q. What computational approaches predict the compound's binding modes and pharmacokinetic properties?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., DPP-4). Focus on hydrogen bonding between the benzoyl carbonyl and active-site residues .

- Pharmacokinetic modeling : Tools like SwissADME predict logP (lipophilicity) and metabolic stability. The methylsulfanyl group may increase logP, suggesting improved membrane permeability .

Contradictions and Considerations

- Synthetic yields : reports 93% yield for a similar pyrrolidine derivative, but yields may vary with steric hindrance from the benzoyl group. Optimize equivalents of benzoyl chloride and reaction time .

- Biological activity : While methylsulfanyl groups generally enhance activity in DPP-4 inhibitors, conflicting data may arise due to assay conditions (e.g., enzyme source, pH). Validate results using orthogonal assays (e.g., SPR or cell-based models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.